Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
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Description
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate, also known as QS-21, is a saponin derivative that has been extensively studied for its adjuvant properties in vaccine development. QS-21 has shown promising results in enhancing the immune response to various antigens and has been used in the development of several vaccines, including those for malaria, HIV, and cancer.
Scientific Research Applications
Structural Analysis and Properties
Research on quinoline derivatives has revealed their significant role in structural chemistry, particularly in the formation of salt and inclusion compounds. For example, studies on amide-containing isoquinoline derivatives have shown their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit varied fluorescence properties based on their protonation states and interactions with different host molecules, suggesting their potential in material science and sensing applications (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antifungal Activities
Quinoline sulfonamides have been synthesized and investigated for their antimicrobial properties. A study on novel quinoxaline sulfonamides demonstrated their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017). Additionally, quinoline derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting their application in cancer research (Chen, Chen, Tzeng, & Chen, 2002).
Antifilarial Properties
Quinoline-fused cyclic sulfonamides have been identified as potent antifilarial agents, effective against all developmental stages of the filarial parasite Setaria cervi. This class of compounds induces reactive oxygen species, triggering oxidative stress and apoptosis in the parasite, and exhibits selective toxicity making them promising candidates for lymphatic filariasis treatment (Mukherjee, Joardar, Mondal, Schiefer, Hoerauf, Pfarr, & Babu, 2018).
properties
IUPAC Name |
quinolin-8-yl 4-methoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-11-17(13(2)10-16(12)22-3)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQULOBPCJFSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate |
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